molecular formula C14H15BrN2 B1475600 4-Bromo-6-(4-(tert-butyl)phenyl)pyrimidine CAS No. 1774802-71-9

4-Bromo-6-(4-(tert-butyl)phenyl)pyrimidine

Cat. No.: B1475600
CAS No.: 1774802-71-9
M. Wt: 291.19 g/mol
InChI Key: VKQWYWXQCCEXCB-UHFFFAOYSA-N
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Description

4-Bromo-6-(4-(tert-butyl)phenyl)pyrimidine (CAS 1774802-71-9) is a high-value chemical intermediate designed for advanced pharmaceutical research and drug discovery. This compound features a brominated pyrimidine core strategically functionalized with a sterically demanding tert-butylphenyl group, making it a versatile scaffold for constructing novel bioactive molecules . The primary research value of this diarylpyrimidine derivative lies in its application as a key building block for the synthesis of potential anticancer therapeutics . Molecular docking studies have demonstrated that 4,6-diaryl-substituted pyrimidines can exhibit high binding affinity towards critical biological targets, such as phosphoinositide 3-kinase gamma (PIK3γ) . Inhibition of PI3K pathways is a well-validated strategy in oncology, and compounds like these show promise for the development of next-generation targeted therapies . Furthermore, some diarylpyrimidine analogues have been reported to display dual inhibitory activity against both PI3K and tubulin, positioning them as promising candidates for the development of novel microtubule-targeting agents . The reactive 4-bromo substituent on the pyrimidine ring enables further structural diversification via metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing researchers to efficiently create a diverse library of compounds for structure-activity relationship (SAR) studies . As a privileged scaffold in medicinal chemistry, the pyrimidine ring can act as a bioisostere for phenyl and other aromatic systems, often contributing to improved pharmacokinetic and pharmacodynamic properties in drug candidates . Please note: This product is supplied For Research Use Only, expressly for laboratory research or chemical synthesis applications. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

4-bromo-6-(4-tert-butylphenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2/c1-14(2,3)11-6-4-10(5-7-11)12-8-13(15)17-9-16-12/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKQWYWXQCCEXCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC(=NC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

4-Bromo-6-(4-(tert-butyl)phenyl)pyrimidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions often involves binding to specific sites on enzymes or proteins, leading to inhibition or activation of their functions. For instance, it has been observed to interact with enzymes involved in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This interaction is crucial for its role in organic synthesis and drug development.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that compounds similar to this compound can exhibit neuroprotective and anti-inflammatory properties by modulating the expression of specific genes and proteins involved in these pathways. This modulation can lead to changes in cellular metabolism and overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s unique structure allows it to bind to specific sites on enzymes, leading to either inhibition or activation of their catalytic activities. This binding can result in changes in the expression of genes involved in various biochemical pathways, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the stability of similar compounds can vary, affecting their efficacy and potency over time. Long-term exposure to this compound in in vitro or in vivo studies may lead to changes in cellular functions, which need to be carefully monitored.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as neuroprotection and anti-inflammation. At higher doses, it may cause toxic or adverse effects. Studies on similar compounds have shown threshold effects, where the compound’s efficacy plateaus or adverse effects become more pronounced at higher doses. It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall efficacy and safety. Understanding these metabolic pathways is crucial for optimizing the compound’s use in therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its activity and function. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes and its localization within specific tissues. These interactions can affect the compound’s concentration at target sites, influencing its overall efficacy.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall efficacy in modulating cellular functions.

Biological Activity

4-Bromo-6-(4-(tert-butyl)phenyl)pyrimidine is a pyrimidine derivative that has garnered interest due to its potential biological activities. Pyrimidine compounds are known for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

Pyrimidine derivatives, including this compound, exhibit their biological effects primarily through interactions with various molecular targets. The mechanisms include:

  • Enzyme Inhibition : Many pyrimidines inhibit key enzymes involved in inflammation and cancer progression, such as cyclooxygenase (COX) enzymes and protein kinases .
  • Cell Signaling Modulation : These compounds can modulate cell signaling pathways, affecting processes such as apoptosis and cell proliferation.
  • Gene Expression Alteration : Pyrimidines can influence gene expression through various transcription factors, impacting cellular responses to stress and inflammation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives. For instance:

  • In Vitro Studies : Compounds similar to this compound have shown significant inhibitory effects on cancer cell lines. One study reported that certain pyrimidines exhibited IC50 values in the nanomolar range against human breast cancer cell lines (e.g., MDA-MB-231), indicating strong anticancer activity .
  • Mechanisms : The anticancer effects are often attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase, alongside inhibition of key signaling pathways such as EGFR .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrimidines are well-documented:

  • COX Inhibition : Pyrimidine derivatives have been shown to inhibit COX-2 activity effectively. For example, specific compounds demonstrated IC50 values comparable to established anti-inflammatory drugs like celecoxib .
  • Animal Models : In vivo studies using carrageenan-induced paw edema models have confirmed the anti-inflammatory effects of certain pyrimidines, showcasing their potential as therapeutic agents .

Antimicrobial Activity

The antimicrobial properties of pyrimidines have also been explored:

  • Broad-Spectrum Activity : Some derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. This broad-spectrum efficacy suggests potential applications in treating infections .

Case Studies and Research Findings

StudyCompound TestedBiological ActivityKey Findings
Tageldin et al. (2021)Various substituted pyrimidinesAnti-inflammatorySignificant COX-2 inhibition; effective in animal models of inflammation .
MDPI Review (2020)Pyrimidine derivativesAnticancerStrong inhibition of MDA-MB-231 cell proliferation; induced apoptosis in a dose-dependent manner .
IJPCBS Study (2020)Bromopyrimidine analogsAntimicrobial & anticancerSignificant activity against multiple cancer cell lines; effective against various bacteria and fungi .

Pharmacokinetics

The pharmacokinetic profile of pyrimidine derivatives is crucial for their therapeutic application. Factors influencing their bioavailability include:

  • Absorption and Distribution : The presence of substituents like tert-butyl groups can enhance lipophilicity, improving absorption rates.
  • Metabolism : Understanding metabolic pathways is essential for predicting efficacy and toxicity profiles.

Future Directions

Research on this compound is still emerging. Future studies should focus on:

  • Detailed Mechanistic Studies : Further elucidation of its molecular targets and pathways involved in its biological activities.
  • Clinical Trials : Evaluation in clinical settings to assess therapeutic efficacy and safety.
  • Structure–Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
4-Bromo-6-(4-(tert-butyl)phenyl)pyrimidine serves as a versatile building block in organic synthesis. Its bromine atom allows for further functionalization, facilitating the creation of more complex molecules that are crucial in pharmaceuticals and agrochemicals. The compound can be modified through various reactions, including nucleophilic substitutions and coupling reactions, to yield derivatives with enhanced biological activity.

Synthesis Methods
The synthesis typically involves the bromination of 6-(4-(tert-butyl)phenyl)pyrimidine using reagents such as bromine or N-bromosuccinimide (NBS). The reaction is often conducted under mild conditions, which helps preserve sensitive functional groups present in the substrate.

Synthesis Method Reagents Conditions Yield
BrominationBromine/NBSRoom temperatureHigh
Suzuki-Miyaura CouplingAryl boronic acidInert atmosphere, mild baseModerate to High

Biological Applications

Pharmacological Potential
Research into the biological applications of this compound indicates its potential as a precursor for biologically active compounds. These derivatives may function as enzyme inhibitors or receptor antagonists, making them candidates for drug development aimed at treating various diseases, including cancer and infectious diseases. Pyrimidine derivatives have been shown to exhibit antiviral, anticancer, antioxidant, and antimicrobial activities, highlighting their therapeutic potential.

Case Studies and Research Findings

  • Anticancer Activity: Some studies have indicated that pyrimidine derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
  • Neuroprotective Effects: Other investigations suggest that certain derivatives may possess neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases.

Industrial Applications

Specialty Chemicals Production
In industrial settings, this compound is utilized in producing specialty chemicals, including dyes and polymers. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of complex materials used in coatings and plastics.

Regulatory and Safety Considerations

While exploring the applications of this compound, it is essential to consider safety and regulatory aspects. The compound's handling requires adherence to safety protocols due to potential skin and eye irritations associated with brominated compounds.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogues and their substituent variations:

Compound Name Substituents (Pyrimidine Core) Molecular Weight (g/mol) Key Applications/Properties Reference
4-Bromo-6-(4-(tert-butyl)phenyl)pyrimidine 4-Br, 6-(4-tBu-Ph) ~317.2 Intermediate for drug synthesis
5-Bromo-4-(tert-butyl)pyrimidine 5-Br, 4-tBu ~229.1 Catalysis, ligand synthesis
4-Benzyl-6-bromo-2-phenyl-4H-imidazo[4,5-b]pyridine 6-Br, 4-benzyl, 2-Ph ~376.2 Photoluminescent materials
4-Bromo-2-methoxy-6-(1-phenyl)pyrimidine 4-Br, 2-OCH3, 6-Ph ~305.1 Crystallography studies
6-Bromo-2-(trifluoromethyl)pyrimidin-4-amine 6-Br, 2-CF3, 4-NH2 ~256.0 Agrochemical intermediates

Key Observations :

  • Substituent Position : The position of bromine (4 vs. 5 or 6) significantly alters reactivity. For example, 4-bromo derivatives are more reactive in Suzuki-Miyaura cross-coupling reactions compared to 5-bromo isomers due to electronic effects .
  • Biological Relevance : Brominated pyrimidines with electron-withdrawing groups (e.g., CF3 in 6-Bromo-2-(trifluoromethyl)pyrimidin-4-amine) exhibit enhanced bioactivity in agrochemicals, whereas tert-butyl groups may improve metabolic stability in drug candidates .

Preparation Methods

General Synthetic Strategy

The synthesis of 4-Bromo-6-(4-(tert-butyl)phenyl)pyrimidine typically involves:

  • Formation of the pyrimidine ring system.
  • Introduction of the 4-bromo substituent on the pyrimidine ring.
  • Installation of the 6-(4-(tert-butyl)phenyl) group via cross-coupling reactions such as Suzuki-Miyaura coupling.

This approach leverages the reactivity of halogenated pyrimidines and boronic acid/ester derivatives of the 4-(tert-butyl)phenyl moiety.

Suzuki-Miyaura Cross-Coupling Method

A widely used and efficient method for preparing this compound involves palladium-catalyzed Suzuki-Miyaura cross-coupling between a halogenated pyrimidine and a boronic ester of the 4-(tert-butyl)phenyl group.

Key Reaction Conditions:

  • Catalyst: PdXPhosG2 (a palladium complex with XPhos ligand) at approximately 1–2 mol% loading.
  • Base: Potassium phosphate (K3PO4) or potassium carbonate (K2CO3).
  • Solvent: Mixture of 1,4-dioxane and water.
  • Temperature: Around 80 °C.
  • Time: Initial coupling for 4 hours followed by further reaction with ammonium formate for 16 hours at room temperature to complete the process.

Typical Procedure:

  • Combine aryl halide (e.g., 4-bromo-6-chloropyrimidine) with the boronic ester of tert-butylphenyl in the presence of Pd catalyst and base.
  • Stir under inert atmosphere at elevated temperature.
  • Work-up involves extraction with ethyl acetate, washing with water and brine, drying, and concentration.
  • Purification is performed by flash column chromatography.

Outcome:

  • High yields (up to 99% in related systems) of the desired coupled product.
  • The method is robust and applicable to a variety of substituted pyrimidines and aryl boronic esters.

Stepwise Synthesis via Pyrimidine Intermediates

An alternative approach involves multi-step synthesis starting from commercially available methyl 2-(4-bromophenyl)acetate, proceeding through intermediates such as dimethyl 2-(4-bromophenyl) malonate and 5-(4-bromophenyl)pyrimidine-4,6-diol, then chlorination to yield 5-(4-bromophenyl)-4,6-dichloropyrimidine, which can be further functionalized.

Synthetic Route Highlights:

Step Intermediate/Product Reagents & Conditions Yield (%) Notes
1 Dimethyl 2-(4-bromophenyl) malonate Sodium hydride, THF, dimethyl carbonate, 25-27 °C, 15 h 72.3 Formation of malonate derivative by alkylation and carbonate addition
2 5-(4-Bromophenyl)pyrimidine-4,6-diol Sodium methoxide in methanol, formamidine acetate, 40 °C, 3.5 h 84.4 Cyclization to dihydroxy pyrimidine
3 5-(4-Bromophenyl)-4,6-dichloropyrimidine Phosphorus oxychloride (POCl3), reflux 8 h 86.5 Chlorination of diol to dichloropyrimidine

This route yields the key intermediate 5-(4-bromophenyl)-4,6-dichloropyrimidine, which can be further modified to introduce the tert-butylphenyl group at the 6-position via palladium-catalyzed cross-coupling.

Detailed Reaction Conditions and Analysis

Parameter Details
Starting Material Methyl 2-(4-bromophenyl)acetate (commercially available)
Base for Malonate Formation Sodium hydride (NaH) in THF
Cyclization Agent Formamidine acetate in methanol with sodium methoxide
Chlorinating Agent Phosphorus oxychloride (POCl3)
Cross-Coupling Catalyst PdXPhosG2 or Pd/C with XPhos ligand
Solvent for Coupling 1,4-Dioxane and water mixture
Temperature for Coupling 80 °C for 4 h, then room temp for 16 h with ammonium formate
Purification Flash column chromatography, recrystallization

Analytical Data:

  • Melting points and mass spectrometry confirm product identity.
  • ^1H NMR spectra show characteristic aromatic and pyrimidine protons consistent with expected structures.
  • High-resolution mass spectrometry (HRMS) confirms molecular weights matching calculated values.

Summary Table of Preparation Methods

Method Key Reagents Reaction Type Yield (%) Advantages Limitations
Direct Suzuki-Miyaura coupling 4-bromo-6-chloropyrimidine + tert-butylphenyl boronic ester, Pd catalyst Cross-coupling Up to 99% High yield, mild conditions, scalable Requires boronic ester synthesis
Multi-step synthesis via malonate and diol intermediates Methyl 2-(4-bromophenyl)acetate, NaH, formamidine acetate, POCl3 Alkylation, cyclization, chlorination Overall ~52.8% (3-step) Uses commercially available starting materials Multi-step, longer time

Research Findings and Optimization Notes

  • The Suzuki-Miyaura coupling method is preferred for its efficiency and high yields, especially when using optimized palladium catalysts like PdXPhosG2.
  • The multi-step route provides access to key intermediates that can be diversified for further functionalization.
  • Reaction conditions such as temperature, solvent ratios, and catalyst loading have been optimized to maximize yield and purity.
  • Purification by flash chromatography and recrystallization ensures high-quality final products suitable for further pharmaceutical applications.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Bromo-6-(4-(tert-butyl)phenyl)pyrimidine
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4-Bromo-6-(4-(tert-butyl)phenyl)pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.